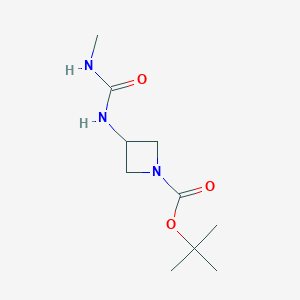

Tert-butyl 3-(3-methylureido)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(methylcarbamoylamino)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-7(6-13)12-8(14)11-4/h7H,5-6H2,1-4H3,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWAGFYQKBOHEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NC(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 3-(3-methylureido)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and methyl isocyanate. The reaction conditions usually require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-(3-methylureido)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 3-(3-methylureido)azetidine-1-carboxylate has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-methylureido)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological system being studied .

Comparison with Similar Compounds

Halogenated Derivatives

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8)

- Structure : Features a bromoethyl group at the 3-position.

- Applications : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .

- Molecular Weight : 264.16 g/mol; higher than the methylureido analog due to bromine .

- Safety : Classified with GHS hazard warnings (e.g., H302, H315) due to irritant properties .

tert-Butyl 3-(iodomethyl)azetidine-1-carboxylate

Nitrile and Boron-Containing Derivatives

- tert-Butyl 3-cyano-3-[(trifluoromethyl)thio]azetidine-1-carboxylate Synthesis: Achieved via LiHMDS-mediated cyanation at –78°C in THF . Reactivity: The cyano group facilitates hydrolysis to carboxylic acids under basic conditions (e.g., NaOH/MeOH/H₂O) .

- tert-Butyl 3-(cyanomethyl)-3-(dioxaborolan-2-yl)azetidine-1-carboxylate Applications: Boron-containing analogs are intermediates in Suzuki-Miyaura couplings for pharmaceutical building blocks .

Oxygen- and Nitrogen-Functionalized Derivatives

- tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate Synthesis: Derived from tert-butyl 3-oxoazetidine-1-carboxylate via oxime formation . Utility: Serves as a precursor for allylic alkylation substrates in alkaloid synthesis .

- tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate Molecular Weight: 202.25 g/mol; lower than the methylureido analog due to smaller substituents .

Biological Activity

Tert-butyl 3-(3-methylureido)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables and research findings.

- Molecular Formula : C₁₁H₁₈N₂O₂

- Molecular Weight : 210.28 g/mol

- IUPAC Name : this compound

- CAS Number : 325775-44-8

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The azetidine ring contributes to its ability to mimic natural substrates, potentially leading to inhibition or modulation of enzyme activity.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Properties : Some azetidine derivatives have shown efficacy against bacterial strains, suggesting potential use as antibiotics.

- Anticancer Activity : Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation through various pathways.

- Neurological Effects : Compounds in this class may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Anticancer | Reduced proliferation in cancer cell lines | |

| Neurological | Modulation of neurotransmitter release |

Case Studies

-

Antimicrobial Efficacy

- A study evaluated the antimicrobial properties of azetidine derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

-

Anticancer Activity

- In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound reduced cell viability by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

-

Neurological Applications

- Research exploring the effects on neurotransmitter systems found that the compound could enhance GABAergic signaling, suggesting a role in anxiety and depression treatment. Animal models showed reduced anxiety-like behavior following administration.

Q & A

Basic: What are the key structural features of tert-butyl 3-(3-methylureido)azetidine-1-carboxylate, and how do they influence reactivity?

The compound contains three critical functional groups:

- Tert-butyl carbamate (Boc) : Acts as a protecting group for amines, enhancing solubility in organic solvents and stabilizing the molecule during synthesis .

- Azetidine ring : A strained four-membered heterocycle that influences conformational rigidity and can participate in ring-opening or functionalization reactions .

- 3-Methylureido substituent : Provides hydrogen-bonding capability and serves as a precursor for further derivatization (e.g., alkylation, acylation) .

Methodological Insight : Use NMR (¹H/¹³C) and IR spectroscopy to confirm the presence of the Boc group (C=O stretch ~1680–1720 cm⁻¹) and ureido NH signals (δ 5–7 ppm in DMSO-d₆) .

Basic: What synthetic strategies are effective for introducing the 3-methylureido group onto the azetidine ring?

A two-step approach is commonly employed:

Azetidine Activation : React tert-butyl 3-aminoazetidine-1-carboxylate with phosgene or triphosgene to form an isocyanate intermediate.

Methylurea Formation : Treat the isocyanate with methylamine in anhydrous THF or DCM under inert conditions (yields: 60–75%) .

Optimization Tip : Use DMAP (4-dimethylaminopyridine) as a catalyst to accelerate urea bond formation and reduce side reactions .

Basic: How can researchers confirm the purity and identity of this compound post-synthesis?

- HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

- Elemental Analysis : Validate C, H, N, and O content within ±0.4% of theoretical values .

- Chiral Purity : If stereochemistry is critical, employ chiral stationary phases (e.g., Chiralpak AD-H) for enantiomeric excess determination .

Advanced: How can reaction conditions be optimized to mitigate azetidine ring strain during functionalization?

- Low Temperatures : Perform reactions at 0–10°C to reduce ring-opening side reactions .

- Mild Bases : Use Et₃N instead of strong bases (e.g., NaH) to avoid deprotonation-induced instability .

- Protection Strategies : Temporarily replace the Boc group with more stable alternatives (e.g., Fmoc) during harsh reactions .

Advanced: How should researchers resolve contradictory data in Boc deprotection studies?

Contradictions in deprotection yields (e.g., TFA vs. HCl) may arise from:

- Steric Hindrance : The tert-butyl group can slow acidolysis; extended reaction times (6–12 hr) or elevated temperatures (40–50°C) may improve efficiency .

- Byproduct Formation : Monitor for tert-butyl cation intermediates (via LC-MS) and quench with scavengers like triethylsilane .

Validation : Compare kinetic data from controlled experiments using in situ FTIR to track Boc group removal .

Safety: What precautions are necessary when handling this compound?

- Toxicity : Potential irritant (skin/eyes); use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store at –20°C under argon to prevent hydrolysis of the urea moiety .

- Disposal : Neutralize acidic waste with bicarbonate before disposal via licensed chemical waste services .

Biological Applications: How is this compound utilized in drug discovery?

- Intermediate : Serves as a precursor for kinase inhibitors or GPCR modulators by functionalizing the ureido group .

- SAR Studies : Modify the methyl group on the urea to explore steric effects on target binding (e.g., via alkylation or aryl substitution) .

Assay Design : Use SPR (surface plasmon resonance) to measure binding affinity to target proteins after coupling to a biotinylated scaffold .

Analytical Challenge: How can researchers address low yields in large-scale synthesis?

- Process Chemistry : Switch from batch to flow chemistry for better temperature control and reduced side reactions .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, NMP) to improve solubility of intermediates .

- Quality Control : Implement in-line PAT (process analytical technology) tools like Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.